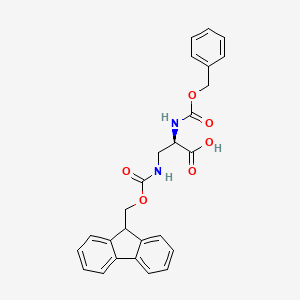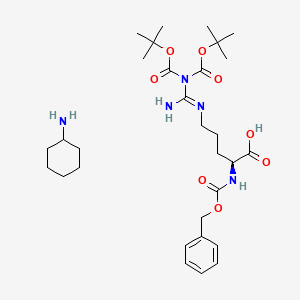
(3s)-3-Fmoc-amino-1-diazo-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3s)-3-Fmoc-amino-1-diazo-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a diazo ketone that contains a protected amino group, making it an important building block for the synthesis of peptides and other organic compounds. In
Applications De Recherche Scientifique
((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone has found numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is a useful building block for the synthesis of peptides and other organic compounds, due to its ability to undergo a variety of chemical reactions. It has also been used in the development of new pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone is not fully understood, but it is believed to act as a carbene precursor. This means that it can generate highly reactive carbene species that can undergo a variety of chemical reactions. These reactions can be used to modify other organic compounds or to synthesize new ones.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone are not well studied, but it is believed to be relatively non-toxic and non-carcinogenic. However, it should be handled with care due to its potential for explosive decomposition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone is its versatility in chemical reactions, making it a useful building block for the synthesis of a wide range of organic compounds. However, its explosive nature and potential for decomposition make it important to handle with care and follow strict safety protocols.
Orientations Futures
There are numerous future directions for research involving ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone. One potential area of study is the development of new pharmaceuticals and other bioactive compounds using this compound as a building block. Additionally, further research into the mechanism of action and biochemical effects of this compound could lead to new insights and potential applications. Finally, the development of new synthesis methods and modifications to the existing process could improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone involves a multi-step process that requires careful attention to detail and safety precautions. The first step involves the preparation of the diazo precursor, which is then reacted with the protected amino acid to yield the final product. The reaction conditions must be carefully controlled to ensure that the product is obtained in high yield and purity.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c22-23-12-20(25)19-10-5-11-24(19)21(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVACDCSYKSLKI-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s)-3-Fmoc-amino-1-diazo-2-butanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














